molecular formula C15H13N3O2 B8739888 7-Methoxy-8-methyl-2-(pyridin-4-yl)quinazolin-4(3H)-one CAS No. 922520-26-1

7-Methoxy-8-methyl-2-(pyridin-4-yl)quinazolin-4(3H)-one

Cat. No.: B8739888
CAS No.: 922520-26-1
M. Wt: 267.28 g/mol
InChI Key: UTGFUAQJGQSIIY-UHFFFAOYSA-N
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Description

7-Methoxy-8-methyl-2-(pyridin-4-yl)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their broad spectrum of biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . This compound, with its unique structure, has garnered interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-8-methyl-2-(pyridin-4-yl)quinazolin-4(3H)-one typically involves the reaction of anthranilic acid derivatives with amides, leading to the formation of 4-oxo-3,4-dihydroquinazolines . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-8-methyl-2-(pyridin-4-yl)quinazolin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure efficient and selective reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce a variety of substituted quinazolines with diverse biological activities .

Scientific Research Applications

7-Methoxy-8-methyl-2-(pyridin-4-yl)quinazolin-4(3H)-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Methoxy-8-methyl-2-(pyridin-4-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as kinases and receptors. By binding to these targets, the compound can inhibit their activity, leading to the suppression of cancer cell growth and proliferation . The pathways involved in this mechanism include the inhibition of signal transduction processes that are essential for cancer cell survival and division.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy-8-methyl-2-(pyridin-4-yl)quinazolin-4(3H)-one stands out due to its unique combination of a methoxy group and a pyridinyl moiety, which may contribute to its distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets makes it a versatile compound for various research and industrial purposes.

Properties

CAS No.

922520-26-1

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

7-methoxy-8-methyl-2-pyridin-4-yl-3H-quinazolin-4-one

InChI

InChI=1S/C15H13N3O2/c1-9-12(20-2)4-3-11-13(9)17-14(18-15(11)19)10-5-7-16-8-6-10/h3-8H,1-2H3,(H,17,18,19)

InChI Key

UTGFUAQJGQSIIY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1N=C(NC2=O)C3=CC=NC=C3)OC

Origin of Product

United States

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